2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound is a structurally complex molecule featuring a 1H-imidazole core substituted at the 1-position with a (benzylcarbamoyl)methyl group and at the 5-position with a hydroxymethyl group. A sulfanyl bridge connects the imidazole ring to an acetamide moiety, which is further substituted with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group is notable for its electron-withdrawing properties, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-benzyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3S/c23-22(24,25)16-7-4-8-17(9-16)28-20(32)14-33-21-27-11-18(13-30)29(21)12-19(31)26-10-15-5-2-1-3-6-15/h1-9,11,30H,10,12-14H2,(H,26,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEGYZLLXOWINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis highlights structural analogs and their key differences in substituents, synthesis routes, and inferred properties:
Substituent Variations on the Aromatic Ring
- N-(2,4-difluorophenyl) analog (): Replacing the 3-(trifluoromethyl)phenyl group with a 2,4-difluorophenyl moiety reduces steric bulk and alters electronic effects. Fluorine atoms may improve membrane permeability but decrease metabolic resistance compared to the trifluoromethyl group .
- N-(1,3-benzodioxol-5-yl) analog (): The benzodioxol group adds rigidity and may enhance π-π stacking interactions in target binding, though synthetic complexity increases .
Heterocyclic Core Modifications
- Benzo[d]imidazol-2(3H)-one derivatives (): Replacing the imidazole with a benzoimidazolone core introduces a ketone group, which can hydrogen bond with biological targets. These derivatives demonstrated antitumor activity in preliminary studies .
- 1,3,4-Oxadiazole analogs (): Substituting the imidazole with an oxadiazole ring alters electronic distribution and may improve metabolic stability. For example, 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides showed moderate antimicrobial activity .
Sulfanyl-Acetamide Linker Variations
- N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl) analog (): A bulky bicyclic substituent may improve binding to sterically demanding enzyme pockets, as seen in compound 10VP91 .
Implications of Structural Differences
- Trifluoromethyl vs. difluorophenyl : The trifluoromethyl group’s stronger electron-withdrawing effect may enhance stability but reduce solubility compared to difluorophenyl .
- Imidazole vs. oxadiazole : Imidazole derivatives generally exhibit better hydrogen-bonding capacity, whereas oxadiazoles offer metabolic resistance .
- Bulkier substituents : Compounds like 10VP91 () highlight the trade-off between improved target affinity and synthetic complexity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
